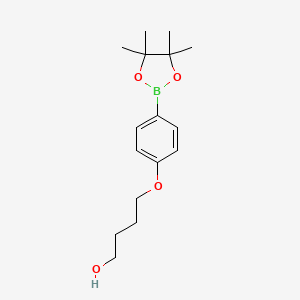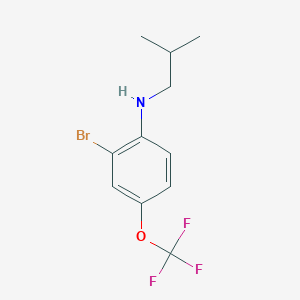
Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate is a synthetic organic compound characterized by its unique chemical structure, which includes an aromatic benzoate ester, an amino group, and a difluorocyclohexylamino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-nitrobenzoate and 4,4-difluorocyclohexylamine.
Reduction of Nitro Group: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Amidation Reaction: The resulting ethyl 3-amino-4-nitrobenzoate is then reacted with 4,4-difluorocyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism by which Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The specific pathways involved would depend on the biological context, such as inhibition of enzyme activity or receptor modulation.
相似化合物的比较
Similar Compounds
Ethyl 3-amino-4-(4-fluorocyclohexylamino)benzoate: Similar structure but with a single fluorine atom.
Ethyl 3-amino-4-(cyclohexylamino)benzoate: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
Uniqueness
Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which can significantly influence its chemical properties and biological activity. The difluorocyclohexyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
属性
IUPAC Name |
ethyl 3-amino-4-[(4,4-difluorocyclohexyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-2-21-14(20)10-3-4-13(12(18)9-10)19-11-5-7-15(16,17)8-6-11/h3-4,9,11,19H,2,5-8,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKWSNIZILSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCC(CC2)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














